N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
CAS No. |
61621-03-2 |
|---|---|
Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20) |
InChI Key |
ICBRSNXJRWPLMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.
Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.
Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.
Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.
Chemical Reactions Analysis
N-Alkylation Reactions
The methyl group at the pyrazole N1-position allows further alkylation:
| Reaction Type | Reagents/Conditions | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Propargylation | Propargyl bromide, NaH, DMF, 0–25°C | >99% N1-isomer | 82 | |
| Benzylation | Benzyl chloride, Cs₂CO₃, DMSO, 80°C | 95% N1-isomer | 75 |
Mechanistic insight :
Sodium hydride deprotonates the pyrazole N1-position, enabling nucleophilic attack on alkyl halides. Steric hindrance from the nitrofuran group directs substitution to the N1-site .
Nitration of the Furan Ring
The 5-nitrofuran moiety undergoes further nitration under controlled conditions:
Limitation :
Over-nitration risks furan ring decomposition. Lower temperatures (−10 to 0°C) improve selectivity .
Hydrolysis of the Carboxamide Group
The carboxamide moiety can be hydrolyzed to carboxylic acid:
| Parameter | Value |
|---|---|
| Reagents | 6M HCl, reflux |
| Time | 8–12 hours |
| Yield | 89% |
| Product | Pyrazole-4-carboxylic acid |
This reaction enables further derivatization via esterification or amide coupling.
Condensation with Aldehydes
The carboxamide’s NH₂ group participates in Schiff base formation:
Example reaction :
-
Aldehyde : 5-nitrofuran-2-carbaldehyde
-
Conditions : Ethanol, acetic acid catalyst, 60°C
-
Product : (E)-5-((5-nitrofuran-2-yl)methyleneamino) derivative
Stereochemical outcome :
¹H NMR confirms exclusive E-isomer formation due to thermodynamic stability .
Oxidative Aromatization
Pyrazoline intermediates (from [3+2] cycloadditions) undergo oxidation:
| Oxidizing Agent | Conditions | Conversion Rate |
|---|---|---|
| MnO₂ | Toluene, 110°C | 92% |
| DDQ | DCM, 25°C | 88% |
This step is critical for accessing fully aromatic pyrazole derivatives .
Mechanistic Considerations
-
Regioselectivity in alkylation : The N1-site’s accessibility and reduced steric hindrance (compared to N2) dominate reaction outcomes .
-
Schiff base stability : The E-isomer’s prevalence is attributed to minimized steric clashes between the nitrofuran and phenyl groups .
-
Oxidative aromatization : MnO₂ abstracts hydrogen atoms from pyrazoline’s C4-C5 bond, forming conjugated double bonds .
This compound’s reactivity profile highlights its versatility as a scaffold for antimicrobial and anticancer agent development, particularly through targeted modifications of its nitrofuran and carboxamide groups .
Scientific Research Applications
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.
Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.
Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.
Mechanism of Action
The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazole-4-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with structurally related compounds from literature and patents:
Pharmacological and Biochemical Insights
Electron-Deficient Moieties: The 5-nitrofuran group in the target compound introduces strong electron-withdrawing effects, enhancing interactions with electron-rich biological targets (e.g., DNA or redox-sensitive enzymes). This contrasts with analogues like 3-(arylacetylamino)-N-methylbenzamides, which rely on aryl groups for hydrophobic interactions but lack nitro-driven reactivity.
Metabolic Stability : Methylation of the carboxamide group in the target compound reduces susceptibility to hydrolysis compared to unmethylated derivatives, as seen in ’s acetylated pyrazole carboxamide.
Receptor Binding: While cannabinoid receptor ligands (e.g., WIN 55212-2) share pyrazole cores, the absence of nitrofuran or nitro groups in such ligands () suggests divergent mechanisms of action. The target compound’s nitro group may preclude CB1/CB2 receptor affinity but enhance antimicrobial targeting.
Molecular Docking and Binding Affinity
Docking studies from pyrazole derivatives (Table 1 in ) reveal that substituents like nitro groups significantly influence interactions with enzymes such as dihydrofolate reductase (DHFR). For example:
- Nitro-containing derivatives (e.g., 4-nitrophenyl in ) exhibit stronger hydrogen bonding with DHFR’s active site compared to methylthio or benzylideneamino groups.
Biological Activity
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features:
- The presence of a nitrofuran moiety which is known for its biological activity.
- The pyrazole ring, a common scaffold in many bioactive compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate precursors. Detailed synthetic pathways can be found in various studies focusing on pyrazole derivatives, where modifications to the pyrazole ring enhance specific biological activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with nitrofuran groups exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole | Staphylococcus aureus | 32 µg/mL |
| N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole | Escherichia coli | 16 µg/mL |
| Nitrofurantoin | Escherichia coli | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole has shown promise in reducing inflammation markers in various in vivo models. Studies indicate that the compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis .
Case Study: In Vivo Anti-inflammatory Effects
A study involving the administration of N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole in a rat model demonstrated a significant reduction in paw edema compared to control groups. The results suggested that the compound effectively mitigates inflammatory responses through COX inhibition.
The biological activity of N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole is primarily attributed to its ability to interact with biological targets at the molecular level. The nitrofuran group is known to undergo reduction within bacterial cells, leading to the generation of reactive intermediates that disrupt cellular processes . Additionally, the pyrazole core facilitates interactions with various enzymes involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
